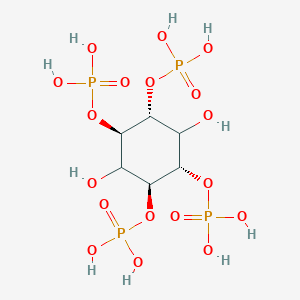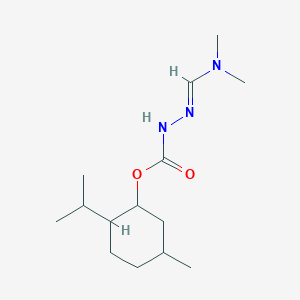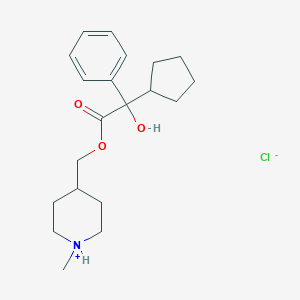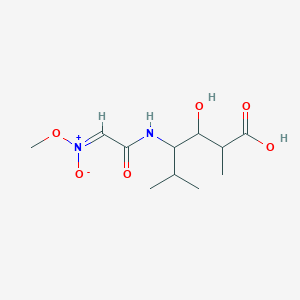
Leucosulfakinin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leucosulfakinin (LSK) is a neuropeptide that has been identified in various invertebrate species, including insects and crustaceans. It is known to play a significant role in regulating various physiological processes such as feeding, digestion, and reproduction. LSK has also been found to have potential applications in scientific research due to its ability to modulate the activity of various cells and tissues.
Mechanism of Action
Leucosulfakinin acts on specific receptors on the surface of target cells, leading to the activation of intracellular signaling pathways. The activation of these pathways can result in the modulation of various physiological processes, including feeding, digestion, and reproduction.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects on target cells and tissues. It has been shown to stimulate the release of digestive enzymes in the gut of crustaceans, leading to increased nutrient absorption. This compound has also been found to play a role in the regulation of ovarian maturation in insects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Leucosulfakinin in lab experiments is its ability to modulate the activity of specific cells and tissues. This makes it a useful tool for investigating the physiological processes that it regulates. However, one limitation of using this compound is its potential to interact with other neuropeptides and hormones, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on Leucosulfakinin. One area of interest is the identification of additional target cells and tissues that are regulated by this compound. Another area of research is the development of new methods for synthesizing this compound and related peptides. Finally, there is a need for further investigation into the potential applications of this compound in the development of new drugs and therapies.
Synthesis Methods
The synthesis of Leucosulfakinin involves the use of solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Scientific Research Applications
Leucosulfakinin has been used extensively in scientific research to investigate various physiological processes. It has been found to play a role in the regulation of feeding behavior in insects, including Drosophila melanogaster. This compound has also been shown to modulate the activity of the gut in crustaceans, such as the lobster Homarus americanus.
properties
CAS RN |
105520-56-7 |
|---|---|
Molecular Formula |
C65H88N18O22S2 |
Molecular Weight |
1537.6 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C65H88N18O22S2/c1-106-26-24-44(61(98)77-41(13-8-25-72-65(69)70)58(95)80-45(55(68)92)27-35-9-4-2-5-10-35)79-63(100)48(30-38-32-71-34-74-38)75-51(85)33-73-57(94)46(29-37-14-16-39(17-15-37)105-107(102,103)104)81-64(101)49(31-54(90)91)83-60(97)43(20-23-53(88)89)78-62(99)47(28-36-11-6-3-7-12-36)82-59(96)42(19-21-50(67)84)76-56(93)40(66)18-22-52(86)87/h2-7,9-12,14-17,32,34,40-49H,8,13,18-31,33,66H2,1H3,(H2,67,84)(H2,68,92)(H,71,74)(H,73,94)(H,75,85)(H,76,93)(H,77,98)(H,78,99)(H,79,100)(H,80,95)(H,81,101)(H,82,96)(H,83,97)(H,86,87)(H,88,89)(H,90,91)(H4,69,70,72)(H,102,103,104)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 |
InChI Key |
HVIASWSUUCJWIE-CUZNLEPHSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)N |
SMILES |
CSCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N |
Canonical SMILES |
CSCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N |
Other CAS RN |
105520-56-7 |
sequence |
EQFEDXGHMRF |
synonyms |
Glu-Gln-Phe-Glu-Asp-Tyr(SO3H)-Gly-His-Met-Arg-Phe-NH2 leucosulfakinin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2S,3R,4S,5R)-2-[[(7R,9R,10R,13R,14S,16R,17R)-7,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B217586.png)




![3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B217622.png)

![2-Dodecyl-5-(2-sulfophenoxy)benzenesulfonic acid;ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium](/img/structure/B217637.png)
![N-[(E,3R,4R,5R,9R,10S,11S)-10-Hydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B217660.png)
![(2R)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[2-hydroxy-5-(4-hydroxyphenyl)phenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B217663.png)